Diazald(R)-N-methyl-d3
Overview
Description
Diazald®-N-methyl-d3, also known as N-Methyl-N-nitroso-p-toluenesulfonamide, is a relatively safe and easily handled precursor to diazomethane . Diazomethane is a toxic and unstable compound . Diazald has become the favored commercially available precursor for the synthesis of diazomethane .
Synthesis Analysis
Diazomethane is generally liberated from Diazald by treatment with a strong base . Upon the addition of a base such as sodium hydroxide or potassium hydroxide and mild heating (65–70 °C) in a mixture of water, diethyl ether, and a high boiling polar cosolvent, the N-nitrososulfonamide undergoes successive elimination reactions to produce diazomethane .Molecular Structure Analysis
The linear formula for Diazald is CH3C6H4SO2N(CH3)NO . It has a molecular weight of 214.24 .Physical And Chemical Properties Analysis
Diazald is a light yellow solid with a melting point of 61–62 °C . It has a molar mass of 214.24 g·mol−1 .Scientific Research Applications
Pesticide Exposure Assessment
Research involving Diazald(N-methyl-d3) includes assessing chronic human exposure to pesticides. A study conducted on the Cretan population utilized hair samples to determine exposure levels to various pesticides, including diazinon. This approach offers valuable insights for epidemiological and clinical studies, aiming to understand the long-term health impacts of pesticide exposure (Tsatsakis, Tzatzarakis, & Tutudaki, 2008).
Environmental and Health Monitoring
Further research explored the reliability of using urinary biomarkers for estimating children's exposure to chlorpyrifos and diazinon. By analyzing the presence of diazinon and its metabolites in environmental and personal media, the study highlights the complexities of accurately assessing exposure levels, contributing to a better understanding of environmental health risks (Morgan, Sheldon, Jones, Croghan, Chuang, & Wilson, 2011).
Therapeutic Uses and Effects
Diazald(N-methyl-d3) and its derivatives have been studied in various therapeutic contexts, including their effectiveness in ethanol detoxification. Comparing different antiglutamatergic strategies with diazepam, a related compound, indicates potential new approaches for managing alcohol withdrawal symptoms, shedding light on the neurochemical pathways involved in addiction and withdrawal processes (Krupitsky, Rudenko, Burakov, Slavina, Grinenko, Pittman, Gueorguieva, Petrakis, Zvartau, & Krystal, 2007).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of diazepam, a compound closely related to Diazald(N-methyl-d3), have been extensively studied, providing insights into its absorption, distribution, metabolism, and excretion. These studies contribute to a deeper understanding of how such compounds are processed by the body and their potential interactions with other substances, thereby informing safer and more effective use in medical treatments (Agurell, Berlin, Ferngren, & Hellstrom, 1975).
Safety And Hazards
properties
IUPAC Name |
4-methyl-N-nitroso-N-(trideuteriomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZOUIEAHOBHW-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230663 | |
Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazald(R)-N-methyl-d3 | |
CAS RN |
42366-72-3 | |
Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42366-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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